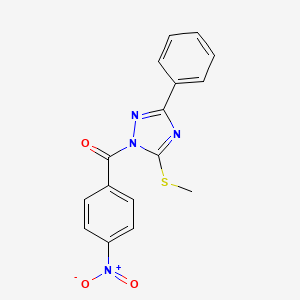

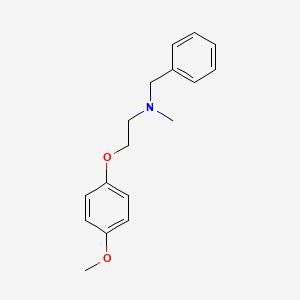

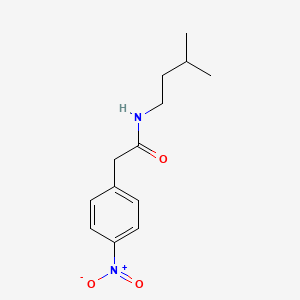

N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine, also known as BRL37344, is a selective β3 adrenergic receptor agonist. It was first synthesized in 1988 and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine selectively activates the β3 adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to the activation of adenylate cyclase and an increase in intracellular cyclic AMP levels. This, in turn, leads to the activation of protein kinase A and downstream signaling pathways that mediate the various physiological effects of N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine.

Biochemical and Physiological Effects:

N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has been shown to have a number of biochemical and physiological effects. It promotes lipolysis and increases energy expenditure, leading to a reduction in adipose tissue mass. It also improves insulin sensitivity and glucose uptake in skeletal muscle, leading to improved glucose homeostasis. In heart failure, N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine improves cardiac function and reduces hypertrophy.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has several advantages for lab experiments. It is highly selective for the β3 adrenergic receptor, which reduces the potential for off-target effects. It also has a well-defined mechanism of action, which makes it a useful tool for studying the β3 adrenergic receptor signaling pathway. However, N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has some limitations, such as its relatively short half-life and low bioavailability, which can make dosing and administration challenging.

Future Directions

There are several future directions for research on N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine. One area of interest is its potential use in the treatment of diabetes and obesity. Further studies are needed to determine the optimal dosing and administration regimens, as well as its long-term safety and efficacy. Another area of interest is its potential use in the treatment of heart failure. Additional studies are needed to further elucidate its mechanism of action and to determine its efficacy in different types of heart failure. Finally, there is potential for the development of novel β3 adrenergic receptor agonists based on the structure of N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine, which could have improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine can be synthesized through a multi-step process starting from 4-methoxyphenol. The first step involves the protection of the hydroxyl group with a benzyl group. This is followed by the synthesis of the ethylene diamine derivative, which is then coupled with the protected 4-methoxyphenol using a coupling agent. The final step involves the deprotection of the benzyl group to obtain N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine.

Scientific Research Applications

N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and heart failure. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which makes it a potential candidate for the treatment of diabetes. It also has anti-obesity effects by promoting lipolysis and increasing energy expenditure. In heart failure, N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has been shown to improve cardiac function and reduce hypertrophy.

properties

IUPAC Name |

N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-18(14-15-6-4-3-5-7-15)12-13-20-17-10-8-16(19-2)9-11-17/h3-11H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHLCXBOLCJOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)OC)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)

![1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5875004.png)

![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)

![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)

![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)

![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)